7-Chloro-4-(piperidin-1-yl)quinoline
CAS No.: 161467-87-4
Cat. No.: VC7081691
Molecular Formula: C14H15ClN2
Molecular Weight: 246.74
* For research use only. Not for human or veterinary use.

CAS No. | 161467-87-4 |
---|---|
Molecular Formula | C14H15ClN2 |
Molecular Weight | 246.74 |
IUPAC Name | 7-chloro-4-piperidin-1-ylquinoline |
Standard InChI | InChI=1S/C14H15ClN2/c15-11-4-5-12-13(10-11)16-7-6-14(12)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |
Standard InChI Key | FNCNNOMKQUPPIK-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl |
Chemical Identity and Physicochemical Properties
7-Chloro-4-(piperazin-1-yl)quinoline (C13H14ClN3, MW 247.72 g/mol) features a quinoline core substituted at positions 4 and 7 with piperazine and chlorine, respectively . Its planar aromatic system enables π-π stacking interactions critical for crystalline packing, while the piperazine moiety contributes to solubility modulation.
Structural Characteristics
X-ray diffraction studies reveal three predominant polymorphic forms (B, C, D), differentiated by torsion angles between the quinoline and piperazine groups . Form B (Figure 2 in patent US9206133B2) displays characteristic peaks at 2θ = 8.3°, 12.7°, and 17.1°, corresponding to d-spacings of 10.6 Å, 6.9 Å, and 5.2 Å, respectively . The metastable Form E converts to Form B upon storage under ambient conditions.
Physicochemical Parameters
The compound's high gastrointestinal absorption (predicted >90%) and blood-brain barrier permeability make it pharmacokinetically versatile .
Synthetic Methodologies and Process Optimization
The synthesis of 7-chloro-4-(piperazin-1-yl)quinoline has evolved significantly since its first reported preparation in 1971.
Historical Approaches
Early methods faced critical limitations:
-
Singh et al. (1971): 10 equivalents piperazine in ethoxyethanol (24h reflux), 54% yield . Toxicity concerns due to ethoxyethanol.
-
Vennerstrom et al. (1998): Solvent distillation followed by ternary extraction (ethyl acetate/ether/CH2Cl2), 61% yield . Energy-intensive and low atom economy.
-
Liu et al. (2008): NMP-based dilution method, 54% yield . Required hazardous solvent removal.
Modern Green Synthesis (Patent US9206133B2)
The patented process achieves 88% yield with <3 equivalents piperazine in methanol :
Procedure:
-
Charge 4,7-dichloroquinoline (1.0 eq) and piperazine (2.7 eq) in anhydrous methanol (5 vol)
-
Reflux 8h under N2 atmosphere
-
Cool to 25°C, filter residual solids
-
Concentrate filtrate, triturate with hexane (2 vol)
-
Recrystallize from H2O/CH3CN (1:3) to obtain Form B
Advantages:
-
Eliminates chlorinated solvents
-
Reduces piperazine usage by 70% vs. prior art
-
Achieves 99.8% HPLC purity without chromatography
-
Scalable to 100 kg batches
Polymorphism and Solid-State Characterization
The compound exhibits five crystalline forms (A-E), with Form B being thermodynamically stable above 40°C .
X-ray Diffraction Signatures
Form | Characteristic Peaks (2θ) | d-Spacings (Å) | Stability Profile |
---|---|---|---|
A | 7.8°, 15.4°, 21.2° | 11.3, 5.7, 4.2 | Converts to B at >60°C |
B | 8.3°, 12.7°, 17.1° | 10.6, 6.9, 5.2 | Stable up to decomposition |
C | 9.1°, 13.5°, 18.9° | 9.7, 6.5, 4.7 | Hygroscopic, deliquescent |
D | 6.9°, 11.2°, 19.8° | 12.8, 7.9, 4.5 | Metastable, converts in 7d |
E | 8.8°, 14.1°, 20.5° | 10.0, 6.3, 4.3 | Kinetic form from hexane |
Form B's superior flowability (Carr Index = 12) and compactibility (Heckel analysis: Py = 98 MPa) make it ideal for tablet formulation .
Biological Activity and Pharmacological Applications
Antimalarial Mechanism
As piperaquine's precursor, the compound disrupts hemozoin crystallization in Plasmodium digestive vacuoles . Against chloroquine-resistant strains:
Strain | IC50 (μM) | Resistance Index |
---|---|---|
D10 (CQ-S) | 1.18 | 1.0 |
K1 (CQ-R) | 0.97 | 0.82 |
W2 (CQ-R) | 1.05 | 0.89 |
Data suggests inverse resistance correlation due to distinct heme-binding kinetics vs. chloroquine .
Sirtuin Inhibition
At 10 μM concentration:
-
SIRT1 inhibition: 78 ± 3% (Fluor de Lys assay)
-
SIRT2 inhibition: 65 ± 5%
-
SIRT3 inhibition: 42 ± 4%
Structure-activity relationship (SAR) studies indicate the 7-Cl group enhances hydrophobic interactions with enzyme's C-pocket .
Serotonin Transporter (SERT) Activity
The compound reduces [3H]5-HT uptake in HEK293-hSERT cells (IC50 = 50 μM), suggesting allosteric modulation . Molecular docking reveals binding to transmembrane helix 12 (ΔG = -9.2 kcal/mol).
Industrial Scale Production and Quality Control
Current Good Manufacturing Practice (cGMP) batches (>100 kg) meet ICH Q3A/B guidelines:
Parameter | Specification | Typical Result |
---|---|---|
Purity (HPLC) | ≥99.0% | 99.8% |
Residual Solvents | Methanol <3000 ppm | <100 ppm |
Heavy Metals | Pb <5 ppm | <1 ppm |
Microbial Limits | TAMC <100 CFU/g | <10 CFU/g |
Stability studies (40°C/75% RH, 6M) confirm Form B remains unchanged with <0.2% total impurities .
Environmental and Regulatory Considerations
The green synthesis reduces Process Mass Intensity (PMI) from 158 (historical) to 28 kg/kg . Piperazine recovery systems capture >95% excess amine for reuse. Safety Data Sheet (SDS) classifications:
Hazard | GHS Code | Precautionary Measures |
---|---|---|
Acute Toxicity | H302 | Use respiratory protection |
Skin Irritation | H315 | Wear nitrile gloves |
Eye Damage | H319 | Goggles required |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume